2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol
Description
2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol is a fluorinated amino alcohol characterized by a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the 2-position and an ethanolamine moiety (-CH(NH₂)CH₂OH). Its molecular formula is C₉H₁₀F₃NO (molecular weight: 205.18 g/mol). The (R)-enantiomer (CAS 1213078-55-7) is commercially available and exhibits hazards including toxicity if swallowed (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
2-amino-2-[2-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)7-4-2-1-3-6(7)8(13)5-14/h1-4,8,14H,5,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRSHTSIVLNGMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601269625 | |
| Record name | β-Amino-2-(trifluoromethyl)benzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601269625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325153-01-3 | |
| Record name | β-Amino-2-(trifluoromethyl)benzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=325153-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-Amino-2-(trifluoromethyl)benzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601269625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-(trifluoromethyl)benzaldehyde with nitromethane in the presence of a base to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amino alcohol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions to form different derivatives[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, ketones, aldehydes, and reduced amines .
Scientific Research Applications
Pharmaceutical Chemistry
Key Intermediate for Drug Synthesis
- The compound serves as a crucial intermediate in the synthesis of aprepitant , a neurokinin-1 (NK-1) receptor antagonist used to prevent nausea and vomiting in chemotherapy patients. The asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone (BTAP) using this compound has been shown to yield optically active isomers of 3,5-bis(trifluoromethyl)phenyl ethanol (3,5-BTPE), which are valuable in pharmaceutical synthesis.
Biological Activity
- The compound exhibits significant biological activity, particularly in modulating neurotransmitter systems within the central nervous system. Its trifluoromethyl group enhances lipophilicity and bioavailability, making it an attractive candidate for further pharmacological studies. Interaction studies have indicated that it may selectively bind to certain neurotransmitter receptors, potentially elucidating its therapeutic mechanisms.
Biocatalysis
Enzymatic Reactions
- In biocatalysis, 2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol is utilized for the high-efficiency production of chiral alcohols via whole-cell catalysts. For instance, using Candida tropicalis , researchers achieved significant yields of (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol under microaerobic conditions with natural deep-eutectic solvents (NADES). This method enhances substrate-to-catalyst ratios and overall catalytic efficiency.
Cofactor Regeneration
- The compound also plays a role in cofactor regeneration during whole-cell catalysis. By optimizing the reaction conditions and employing NADES, researchers observed a notable increase in substrate conversion rates. This advancement indicates potential for more sustainable and efficient biocatalytic processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Halogen-Substituted Analogs
2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol
- CAS : 1270478-70-0
- Formula: C₉H₉F₄NO
- Molecular Weight : 223.17 g/mol
- Key Differences: The trifluoromethyl group is at the 3-position, and a fluorine atom is at the 4-position. This substitution pattern increases polarity slightly compared to the target compound. No hazard data are reported .
2-Amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-ol
- CAS : 1391269-16-1
- Formula: C₉H₉BrF₃NO
- Molecular Weight : 284.08 g/mol
- The trifluoromethyl group is at the 4-position. Bromine’s electron-withdrawing effects may alter binding interactions .
Enantiomeric and Salt Forms
(R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol Hydrochloride
Extended Carbon Chain Analogs
(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propan-1-ol
- CAS : 938462-26-1
- Formula: C₁₀H₁₂F₃NO
- Molecular Weight : 235.21 g/mol
- Key Differences: A propanol chain replaces the ethanol group, and the trifluoromethyl group is at the 3-position. The extended chain may enhance flexibility in binding to biological targets .
Heterocyclic and Polyhalogenated Derivatives
(R)-2-Amino-2-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-ol
Functionalized Derivatives in Pharmaceuticals
Amiselimod (2-Amino-2-[2-(4-heptoxy-3-trifluoromethylphenyl)ethyl]propane-1,3-diol)
- CAS: Not provided
- Formula: C₁₉H₃₀F₃NO₃
- Molecular Weight : 377.44 g/mol
- Key Differences : A branched propane-1,3-diol chain and a heptoxy substituent on the phenyl ring highlight its use as a sphingosine-1-phosphate receptor modulator. The trifluoromethyl group at the 3-position and extended alkyl chain enhance bioavailability .
Comparative Analysis Table
Key Findings and Implications
Substituent Position : The position of the trifluoromethyl group (2-, 3-, or 4-) significantly impacts electronic properties and steric interactions. For example, 2-CF₃ in the target compound may hinder rotation, affecting binding to targets compared to 3-CF₃ analogs .
Salt Forms : Hydrochloride salts improve aqueous solubility, critical for drug formulation .
Chirality : Enantiomers like (R)- and (S)-forms may exhibit divergent biological activities, necessitating stereochemical analysis in drug development .
Biological Activity
2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol (CAS Number: 325153-01-3) is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, along with relevant case studies and research findings.
Structural Characteristics
The molecular formula of 2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol is C₉H₁₀F₃NO. The compound contains an amino group, a hydroxyl group, and a trifluoromethyl group attached to a phenyl ring. These functional groups contribute to its reactivity and potential interactions with biological systems.
Biological Activity Overview
1. Antimicrobial Properties
Research indicates that 2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol exhibits promising antimicrobial activity. Its structure enhances its ability to penetrate cellular membranes, making it effective against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .
Case Study: Antimicrobial Efficacy
In a study evaluating the compound's antibacterial properties, it was found to inhibit the growth of E. faecium with a minimum inhibitory concentration (MIC) of 32 μg/mL. The presence of the trifluoromethyl group was crucial for this activity, enhancing lipophilicity and cellular uptake .
2. Anticancer Activity
The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Research Findings:
A study examining various derivatives of amino alcohols found that 2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol exhibited significant cytotoxicity against human cancer cell lines, particularly in breast and lung cancer models . The compound's mechanism is believed to involve the modulation of key signaling pathways associated with cell survival.
3. Enzyme Inhibition
The ability of 2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol to act as an enzyme inhibitor has been documented in several studies. Its amino and hydroxyl groups facilitate hydrogen bonding with active sites on enzymes, potentially altering their activity.
Table 1: Summary of Biological Activities
The biological activity of 2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol is largely attributed to its structural features:
- Hydrogen Bonding: The amino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity to target sites.
- Lipophilicity Enhancement: The trifluoromethyl group increases lipophilicity, improving membrane permeability and bioavailability.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol?
- Methodological Answer : Two primary approaches are used:
- Reductive Amination : React the ketone precursor (2-[2-(trifluoromethyl)phenyl]ethan-1-one) with ammonia and a reducing agent like sodium cyanoborohydride in methanol under acidic conditions (pH 5-6). The trifluoromethyl group’s electron-withdrawing nature may slow the reaction, requiring elevated temperatures (50–60°C) .
- Nucleophilic Substitution : Displace a halogen (e.g., bromine) in 2-bromo-2-[2-(trifluoromethyl)phenyl]ethan-1-ol with aqueous ammonia in tetrahydrofuran (THF) at reflux. Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:3) .
Q. How is this compound characterized to confirm its structure and purity?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR to identify the hydroxyl (-OH, δ 2.5–3.5 ppm), amino (-NH, δ 1.8–2.2 ppm), and trifluoromethyl (-CF, δ -60 to -70 ppm in NMR) groups. NMR is critical for verifying the CF substitution pattern .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (expected m/z 235.08 for CHFNO).
- X-ray Crystallography : Resolve stereochemistry if chiral centers are present; compare with DFT-optimized structures .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) to separate enantiomers.
- Asymmetric Catalysis : Employ chiral catalysts (e.g., (R)-BINOL-derived phosphoric acids) during reductive amination to favor a specific enantiomer. Monitor enantiomeric excess (ee) via polarimetry or chiral GC .
Q. What methodologies are recommended for evaluating its biological activity?
- Methodological Answer :
- Antimicrobial Screening : Perform broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use ciprofloxacin as a positive control .
- Neurological Studies : Conduct radioligand displacement assays (e.g., dopamine D2 receptor binding) due to structural similarity to phenethylamine derivatives. Validate results with ≥95% pure compound (HPLC-UV) .
Q. How can contradictory data in reaction yields or bioactivity be resolved?
- Methodological Answer :
- Side Reaction Analysis : Use LC-MS to detect byproducts (e.g., oxidation of -OH to ketone).
- Reproducibility Checks : Repeat experiments under inert atmosphere (N/Ar) to rule out moisture/oxygen sensitivity.
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to confirm structural assignments .
Q. What computational approaches predict the compound’s reactivity and electronic properties?
- Methodological Answer :
- DFT Modeling : Optimize geometry using Gaussian 16 (B3LYP functional, 6-311+G(d,p) basis set). Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Solvent Effects : Simulate solvation (PCM model) in water or DMSO to assess hydrogen-bonding interactions with biomolecules .
Q. What protocols ensure stability during storage and experimental use?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
